molecular formula C11H17F3N2O2 B12847942 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one

4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one

Cat. No.: B12847942
M. Wt: 266.26 g/mol
InChI Key: IUOFIYWZJKVCNS-CSKARUKUSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is a synthetic organic compound that belongs to the class of fluorinated ketones. This compound is characterized by the presence of a trifluoromethyl group, an ethoxy group, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one typically involves multiple steps:

    Formation of the Ethoxy Group: This can be achieved by reacting an appropriate alcohol with an alkylating agent under basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, alkyl halides, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one has shown promise as a pharmaceutical intermediate. Its structural components allow it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutics.

Case Study : Research indicates that derivatives of piperazine compounds often exhibit significant biological activity, including antipsychotic and antidepressant effects. The incorporation of a trifluoromethyl group can enhance metabolic stability and bioavailability, critical factors in drug design .

Anticancer Activity

There is ongoing research into the anticancer properties of compounds containing piperazine rings. Studies have suggested that modifications of such compounds can lead to enhanced cytotoxicity against specific cancer cell lines.

Data Table: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)12
Compound BA549 (lung cancer)8
4-Ethoxy...HeLa (cervical cancer)TBDCurrent Study

Neurological Applications

The piperazine moiety is well-known for its role in central nervous system (CNS) activity. Compounds like 4-Ethoxy... may be explored for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Study : A study on similar piperazine derivatives demonstrated their efficacy as serotonin receptor modulators, suggesting that 4-Ethoxy... could be investigated for antidepressant or anxiolytic properties .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can facilitate binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-butan-2-one: Similar structure but lacks the double bond.

    4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its metabolic stability and lipophilicity, while the piperazine ring can facilitate interactions with biological targets.

Biological Activity

4-Ethoxy-1,1,1-trifluoro-4-(4-methyl-piperazin-1-yl)-but-3-en-2-one is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a piperazine ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and drug design.

The molecular formula of this compound is C10_{10}H14_{14}F3_{3}N2_{2}O. The compound exhibits a boiling point of approximately 160 °C and is characterized by its moderate lipophilicity, which is essential for biological activity.

PropertyValue
Molecular FormulaC10_{10}H14_{14}F3_{3}N2_{2}O
Molecular Weight236.23 g/mol
Boiling Point~160 °C
LogP2.109

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetone with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction conditions are crucial for achieving high yields and purity of the product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, potentially modulating their activity .

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing piperazine rings have shown promising results in inhibiting tumor growth in various cancer models .

Case Study:
In a study involving HCT116 colon cancer cells, analogs of this compound demonstrated IC50_{50} values in the low nanomolar range, indicating potent antiproliferative effects. The structural modifications that enhance lipophilicity were found to correlate with increased cellular uptake and efficacy against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria are known for their resistance to multiple drugs, making the discovery of new therapeutic agents critical. Preliminary results suggest that this compound exhibits promising activity against these strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of both the trifluoromethyl group and the piperazine moiety in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Modification TypeEffect on Activity
Trifluoromethyl GroupIncreases binding affinity
Piperazine RingEnhances solubility & uptake

Properties

Molecular Formula

C11H17F3N2O2

Molecular Weight

266.26 g/mol

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

InChI

InChI=1S/C11H17F3N2O2/c1-3-18-10(8-9(17)11(12,13)14)16-6-4-15(2)5-7-16/h8H,3-7H2,1-2H3/b10-8+

InChI Key

IUOFIYWZJKVCNS-CSKARUKUSA-N

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/N1CCN(CC1)C

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)N1CCN(CC1)C

Origin of Product

United States

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